molecular formula C12H13FO3 B13637552 Methyl 3-ethyl-3-(4-fluorophenyl)oxirane-2-carboxylate

Methyl 3-ethyl-3-(4-fluorophenyl)oxirane-2-carboxylate

Cat. No.: B13637552
M. Wt: 224.23 g/mol
InChI Key: YLJFJWKYWZFVDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-ethyl-3-(4-fluorophenyl)oxirane-2-carboxylate can be synthesized through various methods. One common approach involves the epoxidation of phenylpropene derivatives using peroxides . Another method involves the epoxidation of phenylpropanone derivatives . These reactions typically require specific catalysts and controlled reaction conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale epoxidation processes. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-3-(4-fluorophenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, diols, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Methyl 3-ethyl-3-(4-fluorophenyl)oxirane-2-carboxylate involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical and biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-ethyl-3-(4-fluorophenyl)oxirane-2-carboxylate is unique due to the combination of the oxirane ring, fluorophenyl group, and carboxylate ester. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C12H13FO3

Molecular Weight

224.23 g/mol

IUPAC Name

methyl 3-ethyl-3-(4-fluorophenyl)oxirane-2-carboxylate

InChI

InChI=1S/C12H13FO3/c1-3-12(10(16-12)11(14)15-2)8-4-6-9(13)7-5-8/h4-7,10H,3H2,1-2H3

InChI Key

YLJFJWKYWZFVDN-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)C(=O)OC)C2=CC=C(C=C2)F

Origin of Product

United States

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